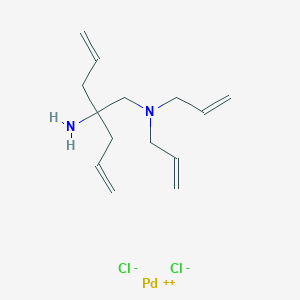
Palladium(2+),N,N,N',N'-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is a coordination complex of palladium This compound is known for its unique structure, which includes a palladium ion coordinated with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine and two chloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride typically involves the reaction of palladium(II) chloride with N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligand to the palladium ion. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and purity, and the process may involve additional steps such as solvent extraction and chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as ethanol or acetonitrile under controlled temperatures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction may produce palladium(0) nanoparticles. Substitution reactions can result in a variety of palladium complexes with different ligands .
Scientific Research Applications
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation.
Biology: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism by which Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride exerts its effects involves the coordination of the palladium ion with various substrates. This coordination can activate the substrates for subsequent chemical reactions. In biological systems, the compound can interact with cellular components, leading to changes in cellular function and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine: Similar structure but without chloride ions.
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,diacetate: Similar structure but with acetate ions instead of chloride.
Uniqueness
Palladium(2+),N,N,N’,N’-tetrakis(prop-2-enyl)ethane-1,2-diamine,dichloride is unique due to its specific ligand coordination and the presence of chloride ions, which can influence its reactivity and stability. This makes it particularly useful in certain catalytic and medicinal applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C14H24Cl2N2Pd |
|---|---|
Molecular Weight |
397.7 g/mol |
IUPAC Name |
palladium(2+);1-N,1-N,2-tris(prop-2-enyl)pent-4-ene-1,2-diamine;dichloride |
InChI |
InChI=1S/C14H24N2.2ClH.Pd/c1-5-9-14(15,10-6-2)13-16(11-7-3)12-8-4;;;/h5-8H,1-4,9-13,15H2;2*1H;/q;;;+2/p-2 |
InChI Key |
SAHOFBKLNDOLHP-UHFFFAOYSA-L |
Canonical SMILES |
C=CCC(CC=C)(CN(CC=C)CC=C)N.[Cl-].[Cl-].[Pd+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


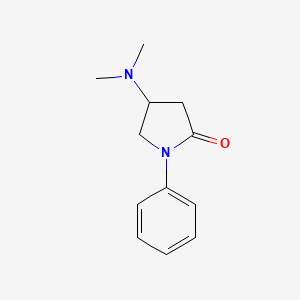
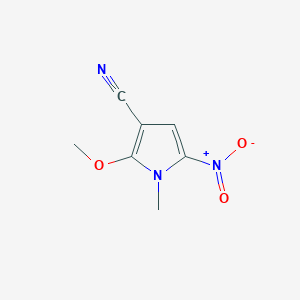
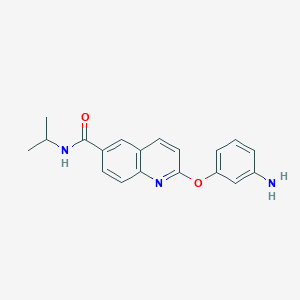
![(18aR)-1,18-Bis(diphenylphosphino)-5,6,7,8,9,10,11,12,13,14-decahydrodibenzo[b,d][1,6]diazacyclotetradecine](/img/structure/B12876643.png)
![Dimethyl 2-[4-(trifluoromethyl)anilino]but-2-enedioate](/img/structure/B12876670.png)
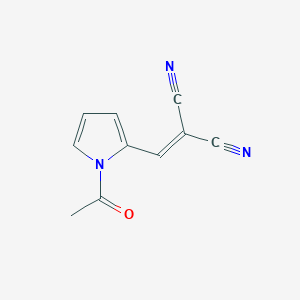
![2-(Methylthio)benzo[d]oxazole-4-acetonitrile](/img/structure/B12876685.png)
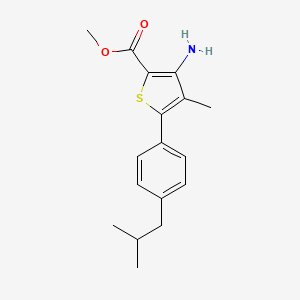
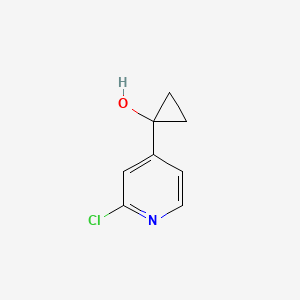

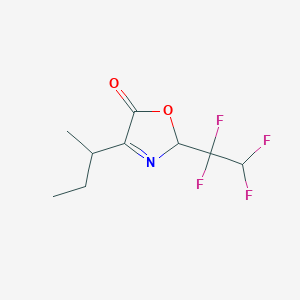
![Carbamic acid, [1-(2-furanyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B12876717.png)

![2-N-ethylfuro[2,3-f][1]benzofuran-2,6-diamine](/img/structure/B12876725.png)
